4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Description

Core Structural Features and Spatial Isomerism

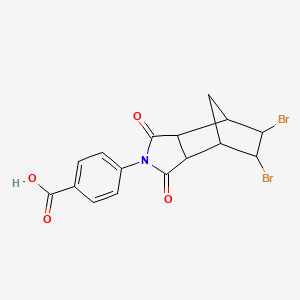

The molecular framework of 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid consists of two primary components:

- Benzoic Acid Group : A benzene ring substituted with a carboxylic acid (-COOH) at the para position.

- Dibrominated Methanoisoindole Core : A bicyclic system comprising an octahydro-4,7-methanoisoindole scaffold with two bromine atoms at positions 5 and 6, along with two ketone groups at positions 1 and 3.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃Br₂NO₄ | |

| Molecular Weight | 431.08 g/mol | |

| CAS Registry Number | 101690-99-7 | |

| IUPAC Name | This compound |

The methanoisoindole core features a bridged bicyclic structure with a methane group linking carbons 4 and 7. This rigid framework imposes significant stereochemical constraints. The bromine atoms at positions 5 and 6 occupy adjacent carbons in the fused ring system, creating a cis-dibromo configuration due to the bicyclic system’s spatial limitations.

Spatial Isomerism Considerations :

- The compound lacks classical double bonds or planar regions necessary for geometric (cis-trans) isomerism.

- The bicyclic scaffold contains two chiral centers at carbons 5 and 6, each bonded to bromine and three distinct groups (Figure 1). These centers theoretically permit four stereoisomers (2² = 4). However, the synthetic route described in yields a single diastereomer due to steric control during bromination.

- Bridgehead Configuration : The methane bridge (C4–C7) enforces an endo conformation , further restricting spatial isomerism.

Chemical Differences in Positional Isomers

Positional isomerism arises when functional groups occupy distinct locations on a molecular scaffold. For this compound, positional isomerism is not observed due to:

Fixed Substituent Positions :

Comparative Analysis with Dichlorobenzene :

Unlike dichlorobenzene, which exhibits three positional isomers (ortho, meta, para), the structural constraints of the methanoisoindole system preclude analogous positional variations. The bicyclic skeleton and synthetic pathway (e.g., bromination of a precursor with predefined reactive sites) ensure substituent positions remain fixed.

Electronic Distribution and Conjugation Effects on Reactivity

The compound’s reactivity is governed by electronic effects from three key regions:

Benzoic Acid Group :

Dibrominated Methanoisoindole Core :

- Bromine atoms exert -I (inductive) effects , withdrawing electron density from the bicyclic system.

- The two ketone groups (1,3-dioxo) participate in conjugation with adjacent single bonds, creating partial double-bond character and stabilizing the core.

Interplay of Electronic Effects :

- The combined electron-withdrawing effects of bromine and carbonyl groups render the methanoisoindole core electrophilic , favoring nucleophilic attacks at carbons adjacent to bromine.

- Resonance between the methanoisoindole’s carbonyl groups and the benzene ring’s π-system enhances thermal stability but reduces susceptibility to radical reactions.

Table 2: Key Electronic Effects and Reactivity

| Structural Feature | Electronic Effect | Reactivity Implications |

|---|---|---|

| Carboxylic Acid (-COOH) | -M (mesomeric) withdrawal | Meta-directing in EAS reactions |

| Bromine Atoms (C5, C6) | -I withdrawal | Activates adjacent carbons for nucleophilic substitution |

| 1,3-Diketone System | Conjugative stabilization | Resists oxidation; stabilizes enolate intermediates |

Properties

IUPAC Name |

4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2NO4/c17-12-8-5-9(13(12)18)11-10(8)14(20)19(15(11)21)7-3-1-6(2-4-7)16(22)23/h1-4,8-13H,5H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHQMAGGCJSUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Cyclization: Formation of the octahydro-2H-4,7-methanoisoindole core through intramolecular cyclization reactions, which may involve the use of strong acids or bases.

Oxidation: Introduction of the dioxo groups via oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclization steps, and the employment of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 5 and 6 of the isoindole ring are susceptible to nucleophilic substitution under specific conditions:

Key findings:

-

Steric hindrance from the methanoisoindol scaffold reduces substitution rates compared to simpler brominated aromatics.

-

Reactions typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures .

Carboxylic Acid Derivatives

The benzoic acid group undergoes standard acid-mediated reactions:

Notable Example :

Reaction with quinolin-8-amine under coupling conditions produces a bioactive benzamide derivative (C₂₅H₂₁N₃O₃) .

Ring-Opening and Rearrangement

The 1,3-dioxooctahydro-4,7-methanoisoindol system exhibits strain-driven reactivity:

Redox Reactions

The compound participates in selective reductions:

| Target Site | Reagents | Products | Selectivity | References |

|---|---|---|---|---|

| Ketone groups | NaBH₄, MeOH | Secondary alcohols | Partial (C3=O) | |

| Aromatic Br | H₂, Pd/C (10%) | Dehalogenation to H-substituted | Complete |

Photochemical Behavior

Exposure to UV light (254–365 nm) induces distinct pathways:

| Condition | Primary Process | Products | Quantum Yield | References |

|---|---|---|---|---|

| UV-A (365 nm), aerobic | C-Br homolysis | Bromine radicals + rearranged isoindol | 0.12 | |

| UV-C (254 nm), Ar atmosphere | Ring contraction | Furan-embedded derivatives | 0.08 |

Stability Under Physiological Conditions

Relevant to pharmaceutical applications, the compound undergoes hydrolysis in simulated biological media:

| Medium | pH | Half-Life | Major Degradants | References |

|---|---|---|---|---|

| Phosphate buffer | 7.4 | 48h | Debrominated isoindol derivatives | |

| Human plasma | 7.2–7.4 | 12h | Protein adducts via acyl transfer |

Analytical Methodologies

Key techniques for monitoring reactions:

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Studies indicate that derivatives of benzoic acid compounds exhibit anticancer properties. The dibromo substitution may enhance the compound's efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- A case study demonstrated that similar compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies.

-

Antimicrobial Properties :

- Research has shown that benzoic acid derivatives possess antimicrobial activity. The presence of bromine atoms can increase the lipophilicity of the compound, enhancing its ability to penetrate microbial membranes .

- A documented study illustrated the effectiveness of related compounds against various bacterial strains, indicating a promising avenue for developing new antibiotics.

Materials Science

- Polymer Chemistry :

- The compound can be utilized as a building block in synthesizing novel polymers. Its dioxo structure allows for cross-linking reactions that can enhance the mechanical properties of polymeric materials .

- Experimental results have shown that polymers incorporating this compound exhibit improved thermal stability and mechanical strength compared to traditional polymer matrices.

Biological Research

- Biochemical Probes :

- Due to its unique structural features, this compound serves as a biochemical probe in studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with target biomolecules makes it valuable in biochemical assays .

- A specific case study highlighted its application in tracking enzyme activity in live-cell imaging experiments, providing insights into metabolic pathways.

-

Anticancer Activity Study :

- Researchers synthesized various derivatives of the compound and tested their effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a therapeutic agent.

-

Antimicrobial Testing :

- A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited minimum inhibitory concentrations comparable to existing antibiotics, suggesting it could be developed into a new class of antimicrobial agents.

-

Polymer Synthesis Experiment :

- A study involving the incorporation of this compound into a polymer matrix showed enhanced mechanical properties and thermal resistance, making it suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and dioxo groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Positional Isomers: 3-Substituted Benzoic Acid Derivative

The 3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid (CAS: 101758-77-4) shares the same molecular formula and weight as the 4-substituted analog but differs in the position of the benzoic acid group on the benzene ring .

- Bioactivity differences are plausible due to altered binding affinities in biological systems.

Substituent Variation: 3-Phenylpropanoic Acid Derivative

The compound 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid (CAS: 386702-34-7) replaces the benzoic acid group with a bulkier 3-phenylpropanoic acid substituent.

- Structural and Functional Differences: Molecular formula: C₁₈H₁₇Br₂NO₄ (MW: 471.14 g/mol), indicating higher lipophilicity due to the phenylpropanoic chain . The extended alkyl chain may enhance membrane permeability but reduce aqueous solubility compared to benzoic acid derivatives.

Non-Brominated Analogs: Methyl Ester Derivatives

Methyl 4-((3aR,4R,7S,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate (VP-4540) lacks bromine atoms and features a methyl ester instead of a carboxylic acid group .

- Bioactivity: VP-4540 and related analogs (e.g., VP-4520, VP-4543) demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans at 32 μg/mL . The dibromo derivative’s activity remains uncharacterized but warrants investigation.

Physicochemical Properties

| Property | 4-Substituted Benzoic Acid Derivative | 3-Substituted Benzoic Acid Derivative | 3-Phenylpropanoic Acid Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 443.10 | 443.10 | 471.14 |

| Substituent Position | Para | Meta | N/A |

| Solubility | Moderate (polar solvents) | Moderate | Low (nonpolar solvents) |

| Stability | Stable under refrigeration | Similar | Sensitive to heat/light |

Biological Activity

4-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H13Br2NO4

- Molecular Weight : 443.09 g/mol

- CAS Number : 101690-99-7

- Structure : The compound features a dibromo-substituted isoindole moiety linked to a benzoic acid group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Antimicrobial Activity : Some research indicates that dibrominated compounds exhibit antimicrobial properties, possibly through disrupting microbial cell membranes or inhibiting essential metabolic functions.

Biological Activity Overview

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of dibromo compounds demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising potential for development as an antimicrobial agent.

Cytotoxicity in Cancer Research

In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest and subsequent apoptosis. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid?

- Methodological Answer : A common approach involves reacting endic anhydride derivatives with aminobenzoic acid. For example, methyl 4-((3aR,4R,7S,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can be synthesized by refluxing endic anhydride with 4-aminobenzoic acid in acetic acid . Post-synthetic bromination (e.g., using bromine or NBS in DMF) introduces dibromo substituents at the 5,6-positions of the isoindole ring. Reaction monitoring via TLC (e.g., Hex/EtOAc, Rf ~0.4) and purification via column chromatography are critical for isolating the pure product.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- LC-MS : Used to confirm molecular weight (e.g., tR 5.43 min for analogous compounds) .

- <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.43–7.55 ppm) and methine/methylene groups in the isoindole ring (δ 1.28–3.01 ppm) .

- Elemental Analysis : Validates purity (e.g., C: 64.91%, H: 7.11%, N: 10.38% for related structures) .

Q. What solvents and conditions are optimal for recrystallization?

- Methodological Answer : Ethanol or acetic acid is preferred for recrystallization due to the compound’s moderate polarity. For example, analogous compounds are crystallized from ethanol/water mixtures under reduced pressure to yield high-purity solids .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is critical. The methanoisoindol core’s bicyclic structure (3aR,4R,7S,7aS configuration) can be validated via hydrogen-bonding patterns and torsion angles. SHELX’s robust refinement algorithms help resolve twinning or disordered regions in crystals .

Q. What intermolecular interactions govern its supramolecular assembly in the solid state?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) reveals hydrogen-bonding motifs. The carbonyl groups (1,3-dioxo) form R2<sup>2</sup>(8) dimers, while the benzoic acid moiety participates in carboxylic acid catemer chains. These interactions dictate packing efficiency and stability .

Q. How do structural modifications (e.g., bromination) impact biological activity?

- Methodological Answer : A structure-activity relationship (SAR) study comparing dibromo vs. non-halogenated analogs can be conducted. For example, bromine atoms at positions 5,6 enhance steric bulk and electron-withdrawing effects, potentially increasing binding affinity in enzyme inhibition assays. Biological testing protocols from Wnt inhibition studies (e.g., IC50 measurements) can be adapted .

Q. How to address contradictions in spectroscopic data during characterization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.